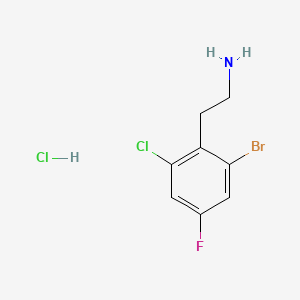

2-(2-Bromo-6-chloro-4-fluorophenyl)ethan-1-amine hydrochloride

Beschreibung

2-(2-Bromo-6-chloro-4-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound that features a complex aromatic structure with multiple halogen substitutions

Eigenschaften

Molekularformel |

C8H9BrCl2FN |

|---|---|

Molekulargewicht |

288.97 g/mol |

IUPAC-Name |

2-(2-bromo-6-chloro-4-fluorophenyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C8H8BrClFN.ClH/c9-7-3-5(11)4-8(10)6(7)1-2-12;/h3-4H,1-2,12H2;1H |

InChI-Schlüssel |

ODWRSNVOCLEOQY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1Cl)CCN)Br)F.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-chloro-4-fluorophenyl)ethan-1-amine hydrochloride typically involves multi-step organic reactions. One common method includes the halogenation of aniline derivatives, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and amination processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Bromo-6-chloro-4-fluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can be used in Suzuki-Miyaura and other coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aromatic amines, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

2-(2-Bromo-6-chloro-4-fluorophenyl)ethan-1-amine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound serves as a building block for creating more complex molecules.

Biological Studies: It is used in research to study the effects of halogenated aromatic amines on biological systems.

Wirkmechanismus

The mechanism of action of 2-(2-Bromo-6-chloro-4-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The halogen atoms can influence the compound’s binding affinity and reactivity. The pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-Fluorophenyl)ethan-1-amine

- 2-(2-Chloro-6-fluorophenyl)ethylamine

- 1-(4-Bromo-2-fluorophenyl)ethan-1-amine

Uniqueness

2-(2-Bromo-6-chloro-4-fluorophenyl)ethan-1-amine hydrochloride is unique due to its specific combination of halogen atoms, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for specialized applications in medicinal chemistry and organic synthesis .

Biologische Aktivität

2-(2-Bromo-6-chloro-4-fluorophenyl)ethan-1-amine hydrochloride, with the CAS number 2913244-60-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of 2-(2-Bromo-6-chloro-4-fluorophenyl)ethan-1-amine hydrochloride is C8H9BrCl2FN, with a molecular weight of approximately 288.97 g/mol. Its structural characteristics include:

| Property | Value |

|---|---|

| Molecular Formula | C8H9BrCl2FN |

| Molecular Weight | 288.97 g/mol |

| CAS Number | 2913244-60-5 |

| Melting Point | Not specified |

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds similar to 2-(2-Bromo-6-chloro-4-fluorophenyl)ethan-1-amine hydrochloride. For instance, a study on related monomeric alkaloids demonstrated significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.0048 to 0.0195 mg/mL for certain derivatives . The presence of electron-withdrawing groups, such as bromine and fluorine, appears to enhance antibacterial efficacy.

Case Study: Structure-Activity Relationship

A structure-activity relationship analysis indicated that the introduction of halogen substituents at specific positions on the phenyl ring significantly impacts antibacterial potency. For example, compounds with both electron-donating and electron-withdrawing groups showed enhanced activity against Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. Studies have reported that derivatives with similar structures exhibited MIC values against common fungal strains like Candida albicans and Fusarium oxysporum, ranging from 16.69 to 222.31 µM . The antifungal activity was attributed to the ability of these compounds to disrupt cellular membranes or inhibit essential metabolic pathways in fungi.

The precise mechanism of action for 2-(2-Bromo-6-chloro-4-fluorophenyl)ethan-1-amine hydrochloride remains under investigation. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity, similar to other aminophenyl derivatives .

Comparative Analysis

To provide a clearer understanding of its biological activity compared to other compounds, a comparative analysis table is presented below:

| Compound | Antibacterial Activity (MIC) | Antifungal Activity (MIC) |

|---|---|---|

| 2-(2-Bromo-6-chloro-4-fluorophenyl)ethan-1-amine hydrochloride | Not specified | Not specified |

| Compound A (related derivative) | 0.0048 mg/mL | 16.69 µM |

| Compound B (another derivative) | 0.0195 mg/mL | 78.23 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.